1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Description
The compound is a derivative of 2-Chloro-5-fluorophenylacetic acid . This class of compounds is often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as quinoline derivatives are synthesized using various methods including nitration, Friedel-Crafts acylation, reduction, and Sandmeyer reaction for iodination .Scientific Research Applications
Fluorescence Studies
Research on organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) and its analogs have revealed their significance as fluorescence origins in carbon dots with high fluorescence quantum yields. These findings suggest potential applications of similar compounds in fluorescence-based sensors and imaging technologies, expanding their applications in scientific research (Lei Shi et al., 2016).
Antioxidant Activity
A study on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated potent antioxidant activities in several compounds. These derivatives showed antioxidant activity surpassing that of well-known antioxidants like ascorbic acid, indicating their potential in developing new antioxidant therapies or supplements (I. Tumosienė et al., 2019).
Chemical Synthesis and Reactivity
The selective functionalization of fluorinated pyridines, including 2-fluoropyridine and its derivatives, through regioselective metalation and subsequent carboxylation, highlights the chemical versatility and potential applications of fluorinated pyridinecarboxylic acids in the synthesis of complex organic molecules (Carla Bobbio et al., 2005).
Sensing Applications
Research on heteroatom-containing organic fluorophores demonstrates their ability to function as fluorescent pH sensors. Such materials exhibit reversible emission changes upon protonation and deprotonation, indicating their usefulness in detecting pH variations and other chemical changes in scientific and biomedical contexts (Zhiyong Yang et al., 2013).
Molecular Frameworks and Gas Capture
The construction of Co(II)-based metal–organic frameworks using symmetrical aromatic carboxylic acid ligands has been shown to result in structures with unique topologies and the ability to selectively adsorb gases like C2H2 and CO2. These findings underscore the potential of such frameworks in gas storage, separation technologies, and environmental remediation (Xiankai Sun et al., 2021).
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-8-2-1-7(13)4-9(8)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZJAHWBSYZSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=CC(=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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